赖氨酸-甲氨蝶呤

描述

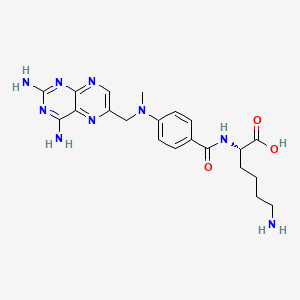

Lysine-methotrexate is a conjugate of the anticancer drug methotrexate (MTX) and the amino acid lysine . The conjugation of methotrexate to poly (L-lysine) markedly increases its cellular uptake and offers a new way to overcome drug resistance related to deficient transport .

Synthesis Analysis

To enhance its delivery to the brain, MTX was reversibly conjugated with L-Lysine by an amide linkage .

Molecular Structure Analysis

The structure of the prodrug was confirmed by 1H-NMR, 13C-NMR, and Mass . The m/e (mass to charge ratio) fragment was found at [M+H] 711.32 in Mass spectra .

Chemical Reactions Analysis

The conjugation of methotrexate to lysine involves the reaction of an activated carboxylic acid moiety with a lysine residue, resulting in an amide bond linkage between the antibody and the payload .

Physical And Chemical Properties Analysis

The lysine-methotrexate conjugate is a light yellow solid with a yield of 55% and a melting point of 173.89 C. The elemental analysis for C32H46N12O7 calculated C (54.07%), H (6.52%), N (23.65%) and found C (54.05%), H (6.56%), N (23.70%) .

科学研究应用

增强脑部递送

赖氨酸-甲氨蝶呤被开发用于改善抗癌药物甲氨蝶呤 (MTX) 对脑部的递送 . 甲氨蝶呤在血脑屏障 (BBB) 中的渗透性很差,这使得它不适用于脑肿瘤的治疗 . 通过与赖氨酸形成可逆结合物,甲氨蝶呤的脑部利用率和应用范围得到了改善 .

利用内源性转运系统

赖氨酸-甲氨蝶呤结合物的开发利用了 BBB 中赖氨酸的内源性转运系统 . 这种方法利用身体的自然系统来增强药物递送。

稳定性和代谢研究

发现赖氨酸-甲氨蝶呤结合物在生理 pH 值下稳定 . 这种稳定性使结合物能够充分循环,并在脑部缓慢释放甲氨蝶呤 .

体内生物分布研究

使用 99mTc 放射性同位素进行的体内分布研究表明,与母体药物的药代动力学参数相比,赖氨酸-甲氨蝶呤前药显著提高了脑部甲氨蝶呤的水平 .

先进的光谱技术

赖氨酸-甲氨蝶呤结合物已使用先进的光谱技术进行表征,包括 IR、NMR 和 MS . 这些技术证实了前药的结构 .

增强脑部通透性

赖氨酸-甲氨蝶呤结合物显著增强了甲氨蝶呤的脑部通透性 . 这种改善有可能提高甲氨蝶呤治疗脑肿瘤的疗效。

作用机制

Target of Action

Lysine-Methotrexate is a conjugate of the anticancer drug Methotrexate (MTX) and the amino acid Lysine . The primary target of Methotrexate is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides, and its inhibition leads to the suppression of inflammation and prevention of cell division .

Mode of Action

Methotrexate competitively inhibits DHFR, an enzyme that participates in the tetrahydrofolate synthesis . This inhibition leads to a decrease in purine and pyrimidine synthesis, inhibiting cell proliferation, especially in cells like T-lymphocytes . The conjugation of Methotrexate with Lysine enhances its delivery to the brain by capitalizing on the endogenous transport system of Lysine at the blood-brain barrier .

Biochemical Pathways

Methotrexate impacts the expression and activity of conserved metabolic pathways . It alters the human gut microbiota, leading to shifts in the gut microbiota associated with the clinical drug response . Methotrexate also interrupts the DNA synthesis, which has been widely used in many forms of cancer .

Pharmacokinetics

It’s known that methotrexate has poor permeability across the blood-brain barrier (bbb), making it unsuitable for brain tumor applications . The conjugation of Methotrexate with Lysine improves its brain availability and scope of application .

Result of Action

The molecular and cellular effects of Lysine-Methotrexate involve reducing cell proliferation, increasing the rate of apoptosis of T cells, altering the expression of cellular adhesion molecules, influencing the production of cytokines, and affecting humoral responses and bone formation . The conjugate significantly increases the level of Methotrexate in the brain when compared with the pharmacokinetic parameter of the parent drug .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lysine-Methotrexate. For instance, the gut microbiota can be altered by Methotrexate, which can impact the drug’s response . .

安全和危害

未来方向

Antibody-drug conjugates (ADCs) are promising cancer therapeutics with minimal toxicity as compared to small cytotoxic molecules alone and have shown the evidence to overcome resistance against tumor and prevent relapse of cancer . The development of site-specific conjugation methodologies for constructing homogeneous ADCs is an especially promising path to improving ADC design .

生化分析

Biochemical Properties

Lysine-Methotrexate interacts with several enzymes, proteins, and other biomolecules. Methotrexate, a component of the conjugate, is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme for intracellular folate metabolism . This inhibition leads to decreased levels of tetrahydrofolate coenzymes, resulting in the inhibition of thymidylate and DNA biosynthesis, as well as purine biosynthesis .

Cellular Effects

Lysine-Methotrexate has significant effects on various types of cells and cellular processes. For instance, it has been shown to increase the level of methotrexate in the brain, suggesting an enhanced ability to cross the blood-brain barrier . This could potentially influence cell signaling pathways, gene expression, and cellular metabolism within the brain.

Molecular Mechanism

The molecular mechanism of Lysine-Methotrexate primarily involves the action of methotrexate. Methotrexate inhibits dihydrofolate reductase, thereby disrupting the synthesis of DNA, RNA, thymidylates, and proteins . This inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Temporal Effects in Laboratory Settings

Methotrexate, a component of the conjugate, has been shown to have a half-life of about 7 hours following oral, subcutaneous, or intramuscular dosage .

Dosage Effects in Animal Models

The effects of Lysine-Methotrexate at different dosages in animal models have not been extensively studied. Methotrexate, a component of the conjugate, has been shown to have varying effects at different dosages. For instance, a dosage of 25 mg/kg (once, intraperitoneally) and 2.5 mg/kg (3-time subcutaneously) of methotrexate are considered good choices for developing a mucositis animal model .

Metabolic Pathways

Lysine-Methotrexate likely participates in several metabolic pathways due to the presence of methotrexate. Methotrexate is involved in the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines .

Transport and Distribution

Lysine-Methotrexate is likely transported and distributed within cells and tissues via specific transporters. Methotrexate, a component of the conjugate, is known to require transporters for its movement across cell membranes due to its low lipid solubility .

Subcellular Localization

Methotrexate, a component of the conjugate, is known to exert its effects primarily in the cytoplasm where it inhibits dihydrofolate reductase

属性

IUPAC Name |

(2S)-6-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERJQLWAFDLUGV-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001221 | |

| Record name | N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80407-56-3 | |

| Record name | Lysine-methotrexate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080407563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid](/img/structure/B1675702.png)

![4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide](/img/structure/B1675704.png)

![(S)-2-Methyl-3-{4-[2-(5-methyl-2-thiophen-2-yl-oxazol-4-yl)-ethoxy]-phenyl}-2-phenoxy-propionic acid](/img/structure/B1675705.png)

![2-Methyl-2-[4-[3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid](/img/structure/B1675707.png)

![N-[(1R,2R)-6-[1-[(4-fluorophenyl)methyl-methylamino]ethylideneamino]-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-phenylbenzamide](/img/structure/B1675713.png)

![3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate](/img/structure/B1675719.png)